4-Benzyl-1,4-diazepan-1-amine
Description
Contextualization within the Broader Field of Diazepane Chemistry
Diazepanes are a class of seven-membered heterocyclic compounds that contain two nitrogen atoms within the ring. The 1,4-diazepane scaffold, specifically, is a saturated seven-membered ring with nitrogen atoms at the 1 and 4 positions. This structural motif is a key component in a multitude of compounds investigated for a wide range of applications. benthamscience.comnih.gov The broader family of diazepines and their fused derivatives, such as benzodiazepines, are recognized as "privileged structures" in medicinal chemistry. scispace.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable for drug design. scispace.com
The compound 4-Benzyl-1,4-diazepan-1-amine belongs to this class, featuring the core 1,4-diazepane ring. It is further characterized by two key substitutions: a benzyl (B1604629) group (a phenylmethyl group) attached to the nitrogen at position 4, and an amino group (-NH2) attached to the nitrogen at position 1. These substitutions significantly influence the compound's chemical properties and reactivity, making it a specific target of interest as a building block or intermediate in the synthesis of more complex molecules. For instance, the presence of the primary amine at N-1 offers a reactive site for further functionalization, while the N-4 benzyl group can serve as a protecting group or a structural element influencing the molecule's conformation.
Significance of Seven-Membered Nitrogen Heterocycles in Organic Synthesis Research
Seven-membered nitrogen heterocycles, including diazepanes, are of profound importance in organic synthesis and medicinal chemistry. sioc-journal.cnresearchgate.net Their structural complexity and the inherent challenges in their synthesis, due to thermodynamic and kinetic factors, make them interesting targets for methods development in organic chemistry. sioc-journal.cn The development of efficient and stereocontrolled methods for constructing these rings is an active area of research. utas.edu.au
The prevalence of this structural motif in biologically active molecules underscores its significance. researchgate.netnih.gov For example, the benzodiazepine (B76468) core is famously found in a variety of widely used pharmaceuticals. tandfonline.comresearchgate.net Derivatives of 1,4-diazepines have been explored for a vast array of potential biological activities. benthamscience.comnih.govresearchgate.net The utility of these seven-membered rings has prompted extensive research into new synthetic routes, including photochemical reactions, multi-component reactions, and transition metal-catalyzed processes, to access novel derivatives. utas.edu.autandfonline.com The flexibility of the seven-membered ring allows it to adopt various conformations, such as chair and twist-boat forms, which can be crucial for its interaction with biological macromolecules. researchgate.net
Current State of Academic Inquiry Pertaining to this compound and Related Structural Motifs
Academic inquiry into this compound and its structural relatives, particularly N-amino-1,4-diazepanes, focuses on their synthesis and utility as chemical intermediates. Research in this area often involves the development of synthetic routes to create complex molecular architectures.
A key area of investigation is the use of N-amino-1,4-diazepane derivatives as scaffolds for creating ligands for metal ions. For example, research has been conducted on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepan-6-amines, which are hexadentate chelators. royalsocietypublishing.org These studies, while not directly involving the title compound, explore the reactivity of the related 1,4-diazepan-6-amine (B1415134) core, which has a primary amine and two secondary amines. The synthesis involves reductive amination, where the different nitrogen atoms of the diazepine (B8756704) ring show distinct reactivity, leading to mono-, di-, and tri-substituted products. royalsocietypublishing.org
In a relevant study, the synthesis of various N-substituted 1,4-diazepane derivatives was explored. While not mentioning this compound specifically, the research provides insight into the general synthetic accessibility of such compounds. For example, the reaction of N-Ts-aziridine with ethylamine (B1201723) followed by reduction is a key step in forming the diazepine ring in the synthesis of a related amine, (R)-6-Amino-1-ethyl-4-methylhexahydro-1,4-diazepine. acs.org This highlights the multi-step synthetic sequences often required to produce optically active diazepine derivatives.
Furthermore, studies on related N-benzyl-1,4-diazepan-5-one analogues investigate their synthesis and stereochemistry. researchgate.net These compounds are synthesized from precursors like N-benzyl-2,6-diphenylpiperidin-4-ones, showcasing ring expansion strategies to form the seven-membered diazepine ring. researchgate.net Such research provides valuable data on the conformational preferences of the N-benzylated diazepine ring system. researchgate.net
Specific research has also been published on the synthesis of various substituted 1,4-benzodiazepine (B1214927) derivatives, detailing reaction yields and characterization data. asianpubs.orgnih.gov These studies often involve multi-step syntheses and provide detailed analytical data for the resulting heterocyclic products.
Below is a table summarizing representative yields from a study on the synthesis of diazepine derivatives, illustrating typical outcomes in this area of research. asianpubs.org
| Compound ID | R Group | Ar Group | Yield (%) | Melting Point (°C) |
| 4a | Cyclohexyl | Phenyl | 68 | 195-198 |
| 4h | Cyclohexyl | 4-Bromophenyl | 73 | 115-120 |
| 4i | Cyclohexyl | 4-Chlorophenyl | 66 | 180-186 |
| 4j | Cyclohexyl | 4-Methylphenyl | 68 | 236-240 |
This table is generated based on data for benzodiazepine derivatives from an analogous synthetic study to illustrate typical research findings in the field. asianpubs.org
Another table shows characterization data for a fused azeto-benzodiazepine, demonstrating the detailed structural analysis common in heterocyclic chemistry research. nih.gov
| Compound ID | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Yield (%) | Melting Point (°C) |
| 7a | C₁₁H₁₃N₂O | 189.1022 | 189.1028 | 94 | 184-186 |
This table presents data for a related fused heterocyclic system to exemplify the rigorous characterization in the field. nih.gov
The current academic focus remains on the fundamental synthesis, characterization, and application of these diazepine scaffolds as building blocks for more elaborate chemical structures.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6955-28-8 |
|---|---|
Molecular Formula |
C12H19N3 |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-benzyl-1,4-diazepan-1-amine |
InChI |
InChI=1S/C12H19N3/c13-15-8-4-7-14(9-10-15)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,13H2 |
InChI Key |
GHKWIACKPFWDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 4 Benzyl 1,4 Diazepan 1 Amine and Its Functionalized Analogs
Precursor Synthesis and Building Block Strategies
The construction of the target molecule and its analogs often begins with the strategic synthesis of key precursors and building blocks. These initial steps are crucial for the efficient assembly of the final diazepane structure.
A prominent building block in the synthesis of these compounds is 1,4-diazepane-6-amine, often abbreviated as DAZA. nih.govroyalsocietypublishing.org This flexible azacycle contains three nitrogen atoms that can be functionalized, making it a versatile starting point for creating complex molecules. nih.govroyalsocietypublishing.org DAZA serves as a core synthon, providing the fundamental 1,4-diazepane ring structure. nih.govroyalsocietypublishing.org Its primary and secondary amine groups offer multiple sites for the introduction of various substituents, including the requisite benzyl (B1604629) group. The use of DAZA has been particularly noted in the synthesis of hexadentate chelators for radiometals like 68Ga, highlighting its importance in the development of radiopharmaceuticals. nih.gov
Benzaldehyde (B42025) and its derivatives are key reagents for introducing the benzyl group onto the diazepane scaffold. nih.govorientjchem.org The reaction between an amine, such as one of the nitrogen atoms in DAZA, and a benzaldehyde derivative is a common method for forming a C-N bond. This reaction can proceed through different mechanisms, most notably reductive amination. nih.gov The specific benzaldehyde derivative used can be varied to introduce different substituents on the benzyl group, allowing for the synthesis of a wide range of functionalized analogs. For instance, 4-alkoxy-2-hydroxybenzaldehydes have been used to synthesize N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA compounds. nih.gov
Core Ring Formation and Cyclization Approaches
The formation of the seven-membered diazepane ring is a critical step in the synthesis. Various cyclization strategies have been employed to achieve this, often involving intramolecular reactions.
Intramolecular condensation between a carbonyl group and an amine is a viable method for forming heterocyclic rings. In the context of diazepane synthesis, this can involve the reaction of a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl). The reaction typically proceeds through the formation of an imine or enamine intermediate, followed by cyclization and subsequent reduction or rearrangement to yield the stable diazepane ring. For example, the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA involves an initial carbonyl-amine condensation of DAZA with a benzaldehyde derivative. nih.govroyalsocietypublishing.org This first step leads to the formation of a Schiff base at the primary amino group and a bisaminal bridge between the two secondary nitrogen atoms of the DAZA ring. nih.govroyalsocietypublishing.org
Reductive amination is a powerful and widely used method for the synthesis of amines and for the construction of nitrogen-containing heterocycles like 1,4-diazepanes. nih.govrsc.orgresearchgate.net This reaction involves the coupling of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. rsc.org This method can be applied both for the introduction of substituents onto a pre-existing diazepane ring and for the cyclization step itself.
Enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes using imine reductases (IREDs). researchgate.net This biocatalytic approach offers a green and efficient route to enantiomerically pure diazepanes, which are important in pharmaceuticals. researchgate.net
One-pot synthetic protocols are highly desirable as they can increase efficiency, reduce waste, and simplify purification processes. nih.govrsc.org In the synthesis of functionalized 1,4-diazepanes, one-pot procedures often combine the initial condensation and subsequent reduction steps. For example, the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-DAZA derivatives can be achieved in a one-pot reaction. nih.govrsc.org This involves the initial carbonyl-amine condensation of DAZA with a suitable benzaldehyde, followed by reductive amination with a reducing agent like sodium borohydride (B1222165). nih.govrsc.org These one-pot syntheses have been shown to be efficient in producing the desired tri-substituted products. rsc.org
Reductive Amination Pathways for Diazepane Ring Assembly
Investigation of Competing Alkylation Products in Reductive Amination
Reductive amination is a cornerstone technique for the formation of C-N bonds and is frequently employed in the synthesis of diazepane derivatives. harvard.edumasterorganicchemistry.com This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. harvard.edu However, the process can be complicated by the formation of competing alkylation products, a challenge that necessitates careful control of reaction conditions.
In the context of synthesizing substituted 1,4-diazepanes, reductive amination of a precursor like 1,4-diazepane-6-amine (DAZA) with aldehydes can lead to a mixture of mono-, di-, and tri-alkylated products. nih.gov For instance, the reaction of DAZA with 4-alkoxy-2-hydroxybenzaldehydes initially forms a Schiff base at the primary amino group and a bisaminal bridge between the two secondary nitrogens of the diazepane ring. nih.gov Subsequent reduction with a reagent like sodium borohydride can yield a variety of products depending on the stoichiometry and reaction conditions. nih.gov
Research has shown that the formation of the desired tri-alkylated product occurs through the direct reductive amination of the di-alkylated intermediate. nih.gov To optimize the yield of the tri-alkylated product, a "multi-addition" method can be employed, where the aldehyde and reducing agent are added in multiple portions. This strategy has been shown to successfully increase the percentage of the desired hexadentate chelators. nih.gov
While direct alkylation of amines with alkyl halides is another route, it is often plagued by overalkylation, leading to mixtures of secondary and tertiary amines. masterorganicchemistry.com Reductive amination offers a more controlled alternative, and the use of specific reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can selectively reduce the iminium ion in the presence of the parent carbonyl compound. harvard.edumasterorganicchemistry.com
| Reactants | Reaction | Key Findings |
| 1,4-Diazepane-6-amine (DAZA), 4-alkoxy-2-hydroxybenzaldehydes | Reductive Amination | Formation of mono-, di-, and tri-alkylated products. Tri-alkylated product formed via direct amination of the di-alkylated intermediate. nih.gov |
| Amine, Aldehyde/Ketone | General Reductive Amination | A controlled method to form C-N bonds, avoiding overalkylation common with alkyl halides. masterorganicchemistry.com |
| Aldehyde/Ketone, Amine, NaBH3CN | Borch Reductive Amination | Selective reduction of the iminium ion in the presence of the carbonyl starting material. harvard.edu |
Lactam Formation in Diazepanone Systems
Lactams, which are cyclic amides, are key structural motifs in many biologically active compounds, and their formation within a diazepane framework leads to diazepanones. The synthesis of these systems often involves cyclization of a linear precursor.
One established route to a trisubstituted 1,4-diazepin-3-one involves the reductive alkylation of an amino acid ester with an N-protected α-amino-γ-oxo-dimethylbutyramide. acs.org Following this, acetylation of the newly formed secondary amine and deprotection of the terminal groups sets the stage for cyclization. The final ring closure to form the lactam is mediated by a coupling agent such as diphenylphosphorazidate. acs.org
Another approach starts with N-(benzyloxycarbonyl)aspartate. The β-carboxyl group is converted to an aldehyde, which then undergoes reductive alkylation with an amino acid ester to form a secondary amine. After deprotection, the linear precursor is cyclized to the diazepanone using a peptide coupling reagent like 1-hydroxy-7-azabenzotriazolyl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). acs.org These synthetic strategies allow for the introduction of various substituents and chiral centers, providing a versatile platform for creating diverse diazepanone scaffolds. acs.org
The development of cascade reactions offers a more efficient way to synthesize substituted γ-lactams. A three-component, one-pot cascade reaction has been developed for the synthesis of 1,4,5-trisubstituted γ-lactams, demonstrating the potential for rapid library generation of these scaffolds. nih.gov
Intramolecular C–N Bond Coupling for 1,4-Benzodiazepine (B1214927) Synthesis
Intramolecular C–N bond coupling reactions are a powerful tool for the synthesis of fused heterocyclic systems, including the 1,4-benzodiazepine core, which shares structural similarities with the diazepane framework. These reactions often utilize transition metal catalysts, such as palladium or copper, to facilitate the formation of the C–N bond. mdpi.comnih.govbenthamdirect.combenthamdirect.com
One notable strategy involves the copper-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.comnih.govresearchgate.net This reaction proceeds under mild conditions to afford azetidine-fused 1,4-benzodiazepine derivatives. mdpi.comnih.govresearchgate.net These fused systems can then undergo further transformations, such as N-methylation followed by ring-opening of the azetidine (B1206935) ring with various nucleophiles, to generate a diverse range of functionalized 1,4-benzodiazepines. mdpi.comnih.gov
Palladium-catalyzed reactions are also widely used for the synthesis of 1,4-benzodiazepines. benthamdirect.combenthamdirect.com These methods include intramolecular N-arylation, C-H activation, and domino processes that combine multiple reaction steps in a single pot. benthamdirect.combenthamdirect.com Such approaches are valuable for constructing complex benzodiazepine (B76468) scaffolds, including those fused with other carbo- and heterocyclic rings. benthamdirect.com
| Catalytic System | Substrate | Product | Key Features |
| CuI/N,N-dimethylglycine | 1-(2-bromobenzyl)azetidine-2-carboxamides | Azetidine-fused 1,4-benzodiazepines | Mild conditions, allows for further functionalization through ring-opening. mdpi.comnih.govresearchgate.net |
| Palladium Catalyst | Various amine and aryl halide precursors | 1,4-Benzodiazepines | Enables intramolecular N-arylation, C-H activation, and domino reactions. benthamdirect.combenthamdirect.com |
Stereoselective Synthesis and Chiral Control
The synthesis of enantiomerically pure diazepane derivatives is of great importance, as the stereochemistry of a molecule can significantly impact its biological activity. To this end, both biocatalytic and asymmetric chemical methods have been developed.
Biocatalytic Approaches for Optically Pure Diazepanones
Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral compounds. researchgate.net Enzymes such as amine transaminases (ATAs) and imine reductases (IREDs) have been successfully employed in the synthesis of optically pure diazepanones and related heterocycles. researchgate.netresearchgate.netrsc.orgacs.org
A biocatalytic approach for the synthesis of optically active 1,4-diazepanones involves the transamination of an N-(2-oxopropyl) amino acid ester using an amine transaminase. researchgate.net The resulting amine undergoes spontaneous cyclization to form the desired diazepanone in an aqueous medium under mild conditions. researchgate.net This method provides a green and efficient route to these valuable chiral building blocks. researchgate.netrsc.org
Imine reductases have also been utilized in the intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes. acs.org By screening a panel of enantiocomplementary IREDs, it is possible to synthesize both (R)- and (S)-enantiomers of a target diazepane with high enantioselectivity. acs.org
Asymmetric Induction in Diazepane Scaffold Construction
In addition to biocatalysis, asymmetric chemical methods are crucial for establishing stereocenters in the diazepane scaffold. Palladium-catalyzed asymmetric allylic alkylation has proven to be a versatile method for the synthesis of gem-disubstituted diazepanone heterocycles. nih.gov This reaction can proceed with high yields and enantioselectivities, providing access to diazepanes with all-carbon quaternary stereocenters. nih.gov The success of this reaction is often dependent on the choice of protecting group on the lactam nitrogen and the solvent. nih.gov
The development of novel chiral ligands is also critical for advancing asymmetric catalysis. The evolution of ligand libraries has enabled a wide range of asymmetric transformations, including those for the synthesis of chiral diazepanones. pageplace.de
Functionalization and Diversification of the Diazepane Core
The diazepane core serves as a versatile scaffold that can be further functionalized to create a wide array of derivatives with diverse properties. researchgate.netresearchgate.netresearchgate.netnih.gov The ability to introduce various substituents at different positions on the diazepane ring is crucial for optimizing the biological activity of these compounds.
Strategies for the functionalization of the diazepane core are numerous and can be tailored to the specific synthetic goal. For instance, the presence of functional groups like a cyano group allows for a range of chemical transformations. The cyano group can be reduced to an amine or can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of new functionalities. smolecule.com
Multicomponent reactions provide an efficient means for the rapid diversification of the diazepane scaffold. By varying the starting materials in a one-pot reaction, a library of compounds with different substituents can be generated. researchgate.net This approach is particularly valuable in the context of drug discovery, where the exploration of a large chemical space is often required.
The development of modular synthetic approaches also allows for the systematic variation of the diazepane scaffold. By combining different building blocks, it is possible to alter the ring size, substitution pattern, and stereochemistry of the final heterocyclic product. researchgate.net This modularity provides a powerful tool for the lead-oriented synthesis of diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds. researchgate.net
Introduction of Varied Pendant Arms and Substituents
The attachment of pendant arms to the 1,4-diazepane nucleus is a primary strategy for creating complex derivatives, particularly chelating agents and pharmacologically active molecules. These modifications are typically achieved by leveraging the nucleophilicity of the nitrogen atoms within the diazepane ring.
One of the most effective methods for introducing substituents is reductive amination . This process has been successfully used in the one-pot synthesis of N,1,4-tri(4-alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines (TAoS-DAZA). royalsocietypublishing.org The synthesis involves an initial carbonyl-amine condensation between 1,4-diazepan-6-amine (B1415134) (DAZA) and a substituted 4-alkoxy-2-hydroxybenzaldehyde, followed by reduction with sodium borohydride. royalsocietypublishing.org The mechanism proceeds through the formation of a Schiff base at the primary amino group and a bisaminal bridge between the two secondary nitrogens of the diazepane ring. royalsocietypublishing.org This methodology allows for the controlled introduction of one, two, or three hydroxybenzyl pendant arms, yielding mono-, di-, or tri-alkylated products depending on the reaction conditions. royalsocietypublishing.org
Table 1: Examples of Aldehydes Used in Reductive Amination of DAZA royalsocietypublishing.org
| Aldehyde Precursor | Resulting Pendant Arm |
|---|---|
| 4-Methoxy-2-hydroxybenzaldehyde | 4-Methoxy-2-hydroxybenzyl |
| 4-Ethoxy-2-hydroxybenzaldehyde | 4-Ethoxy-2-hydroxybenzyl |
| 4-(n-Propoxy)-2-hydroxybenzaldehyde | 4-(n-Propoxy)-2-hydroxybenzyl |
| 4-Isopropoxy-2-hydroxybenzaldehyde | 4-Isopropoxy-2-hydroxybenzyl |
| 4-(n-Butoxy)-2-hydroxybenzaldehyde | 4-(n-Butoxy)-2-hydroxybenzyl |
| 4-(Allyloxy)-2-hydroxybenzaldehyde | 4-(Allyloxy)-2-hydroxybenzyl |
Another significant approach is the Mannich-type condensation , which is used to attach phenolic groups to the diazocycle. For instance, ligands such as 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,4-diazepane have been synthesized by reacting the diazepane core with 2,4-di-tert-butylphenol (B135424) and paraformaldehyde. scielo.br This reaction effectively installs bulky phenolic pendant arms, creating ligands capable of coordinating with metal ions like iron(III). scielo.br
Direct alkylation of the diazepane nitrogens is also a common and versatile strategy. The synthesis of a butyrophenone (B1668137) analog with potential antipsychotic activity involved the alkylation of a secondary amine on the diazepane ring using 4-chloro-4′-fluorobutyrophenone. nih.gov Similarly, the creation of potent chelating agents like AAZTA (6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid) and its analogs involves the N-alkylation of the diazepine (B8756704) nitrogens with halo-acetic acids to introduce carboxylate-containing pendant arms. researchgate.net
Table 2: Summary of Methods for Introducing Pendant Arms
| Method | Reagents | Pendant Arm Type | Reference |
|---|---|---|---|
| Reductive Amination | Aldehydes, Sodium Borohydride | Alkoxy-hydroxybenzyl | royalsocietypublishing.org |
| Mannich Condensation | Phenols, Paraformaldehyde | Phenolic | scielo.br |
| N-Alkylation | Alkyl Halides (e.g., 4-chloro-4′-fluorobutyrophenone) | Butyrophenone | nih.gov |
| N-Alkylation | Halo-acetic acids | Carboxymethyl | researchgate.net |
Chemical Transformations of Amines within the Diazepane System
Modifying the existing amine functionalities within the 4-benzyl-1,4-diazepane system is crucial for altering the scaffold's electronic and steric properties, or for preparing intermediates for further functionalization. Key transformations include N-dealkylation, N-alkylation, and reactions with nitrous acid.
N-Dealkylation is a vital transformation, particularly for removing protecting groups like the benzyl group. A common method involves reaction with chloroformates . For example, the debenzylation of a diazepane derivative has been accomplished using ethyl chloroformate, which proceeds through a carbamate (B1207046) intermediate that is subsequently hydrolyzed to yield the free secondary amine. nih.govnih.gov Another classic method for N-dealkylation is the von Braun reaction , which utilizes cyanogen (B1215507) bromide (BrCN). This reaction converts the tertiary amine into a cyanamide, which can then be hydrolyzed to the secondary amine. nih.gov
N-Alkylation and N-Methylation are used to introduce new alkyl groups. While the parent compound is already benzylated at one nitrogen, the other nitrogen atoms are available for further alkylation. Strong alkylating agents like methyl triflate have been used effectively in the N-methylation of related 1,4-benzodiazepine systems, a reaction that is directly applicable to diazepanes. mdpi.comnih.govresearchgate.net
The secondary amine centers within the diazepane ring can also undergo characteristic amine reactions. For instance, reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, would be expected to yield N-nitrosamines . libretexts.org This reaction is a standard test for secondary amines and represents a potential transformation for unprotected nitrogen atoms in the diazepane core. libretexts.org
Table 3: Key Chemical Transformations of Diazepane Amines
| Transformation | Reagents | Functional Group Change | Reference |
|---|---|---|---|
| N-Debenzylation | Ethyl Chloroformate, then hydrolysis | Tertiary Amine → Secondary Amine | nih.govnih.gov |
| N-Dealkylation | Cyanogen Bromide (BrCN), then hydrolysis | Tertiary Amine → Secondary Amine | nih.gov |
| N-Methylation | Methyl Triflate | Secondary Amine → Tertiary Amine | mdpi.comnih.govresearchgate.net |
| N-Nitrosation | Nitrous Acid (HONO) | Secondary Amine → N-Nitrosamine | libretexts.org |
Iii. Structural Elucidation and Conformational Analysis of 4 Benzyl 1,4 Diazepan 1 Amine and Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the chemical identity and exploring the dynamic conformational nature of diazepane derivatives in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of 4-Benzyl-1,4-diazepan-1-amine and related compounds. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, connectivity, and the chemical environment of each atom.
In the ¹H NMR spectrum of a typical 4-benzyl-1,4-diazepane derivative, the aromatic protons of the benzyl (B1604629) group are observed in the downfield region, generally between δ 7.0 and 7.5 ppm. smolecule.com The benzylic methylene (B1212753) protons (Ar-CH₂-N) characteristically appear as a singlet at approximately δ 3.5-4.0 ppm. smolecule.com The protons on the diazepane ring itself present more complex signals due to the ring's conformational flexibility. These protons typically resonate in the δ 2.5-3.5 ppm range, often as complex multiplets resulting from spin-spin coupling and conformational averaging. google.com
Studies on similar N,N-disubstituted-1,4-diazepane systems have shown that these compounds can exist in a dynamic equilibrium between different conformations, such as chair and boat forms. smolecule.com This conformational exchange can sometimes be observed through temperature-dependent NMR studies, where the coalescence and sharpening of signals can provide information on the energy barriers between different conformers. smolecule.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 4-Benzyl-1,4-diazepane Moiety
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Benzyl Aromatic Protons | 7.20 - 7.40 (m) | 127.0 - 130.0 |
| Benzyl CH₂ | ~3.60 (s) | ~63.0 |
| Diazepane CH₂ (adjacent to N-benzyl) | 2.60 - 2.80 (m) | ~56.0 |
| Diazepane CH₂ | 2.80 - 3.20 (m) | ~50.0-55.0 |
| Diazepane CH₂ (adjacent to N-amine) | 2.90 - 3.10 (m) | ~48.0 |
Note: Values are approximate and based on data from related N-benzyl-1,4-diazepane derivatives. smolecule.comgoogle.comnih.gov Multiplicity is denoted as (s) for singlet and (m) for multiplet.
Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often within a few parts per million, which helps to confirm the molecular formula. royalsocietypublishing.org
The fragmentation pattern observed in the mass spectrum offers valuable structural information. For a compound like this compound, a common fragmentation pathway involves the cleavage of the benzyl group. This typically results in a prominent peak corresponding to the benzyl cation (C₇H₇⁺) at m/z 91. Another significant fragmentation would be the loss of the benzyl group to give a fragment representing the protonated 1,4-diazepan-1-amine ring. Further fragmentation of the diazepane ring itself can also occur, providing additional structural clues.
X-ray Crystallographic Studies of Diazepane Derivatives
While NMR and MS provide data on the molecule in solution and the gas phase, X-ray crystallography offers an unambiguous determination of the solid-state structure, including precise bond lengths, bond angles, and the conformation of the seven-membered ring.
The 1,4-diazepane ring is a flexible seven-membered ring that can adopt several conformations, with the most common being the chair and boat (or twist-boat) forms. smolecule.comnih.gov X-ray crystallographic studies on derivatives have been pivotal in identifying these preferred conformations in the solid state.
For example, the crystal structure of 1-Benzyl-1,4-diazepan-5-one, a closely related analogue, revealed that the seven-membered diazepane ring adopts a chair-like conformation. nih.gov In this conformation, four of the ring atoms lie roughly in a plane, with the remaining three atoms positioned out of this plane. Similarly, studies on other 1,4-diazepane derivatives have also reported chair conformations, suggesting this is a common low-energy state for this ring system. iucr.org However, other conformations, such as a twist-boat, have also been observed, particularly in N,N'-disubstituted diazepanes, indicating that the substitution pattern can significantly influence the ring's geometry. nih.gov
X-ray crystallography also allows for the precise determination of the orientation of substituents on the diazepane ring, which can be axial or equatorial. In the crystal structure of 1-Benzyl-1,4-diazepan-5-one, the benzyl group is attached to one of the nitrogen atoms, and the two rings (the phenyl ring and the diazepane ring) are oriented approximately perpendicular to each other. nih.gov The specific torsion angle between the rings provides a quantitative measure of this orientation.
The analysis of dihedral angles within the seven-membered ring defines its exact pucker and shape. These angles are crucial for understanding the steric and electronic interactions that stabilize a particular conformation. In a study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the analysis of torsion angles confirmed a chair conformation with the chlorophenyl substituents in equatorial positions. iucr.org
Table 2: Selected Crystallographic Data for a Representative N-Benzyl-1,4-diazepan Derivative (1-Benzyl-1,4-diazepan-5-one)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.602 (3) |
| b (Å) | 7.4920 (15) |
| c (Å) | 12.824 (3) |
| β (°) | 111.00 (3) |
| Volume (ų) | 1130.3 (4) |
| Ring Conformation | Chair-like |
| C3—N2—C6—C7 Torsion Angle (°) | 77.8 (4) |
Data obtained from the crystallographic study of 1-Benzyl-1,4-diazepan-5-one. nih.gov
Iv. Computational and Theoretical Investigations Applied to 4 Benzyl 1,4 Diazepan 1 Amine Systems
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a deeper understanding of the reaction kinetics and thermodynamics.
In the synthesis of complex molecules like substituted 1,4-diazepanes, multiple reaction pathways can be envisioned. Quantum chemical calculations can be employed to evaluate the viability of these hypothetical pathways and the stability of the associated intermediate species. For instance, in the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, a related class of compounds, computational methods were used to compare different reaction routes. royalsocietypublishing.org
One plausible pathway for the formation of such tri-substituted diazepanes is the direct reductive amination of a di-substituted precursor. royalsocietypublishing.org An alternative, hypothetical pathway could involve the insertion of a carbonyl group into an aminal C-N bond of an intermediate. nih.govroyalsocietypublishing.org By calculating the Gibbs free energies of the transition states for each proposed step, the energetic feasibility of each pathway can be assessed.
A study on a similar system investigated two potential routes for the formation of a trialkylated 1,4-diazepane-6-amine (DAZA) derivative. royalsocietypublishing.org The calculations revealed the barrier height for the direct reductive amination pathway and explored a hypothetical alternative involving a carbonyl insertion into an N-C-N aminal bridge. royalsocietypublishing.org
Table 1: Hypothetical Reaction Pathways and Calculated Energy Barriers for a Tri-substituted DAZA derivative.
| Reaction Pathway | Description | Calculated Activation Energy Barrier (kJ mol-1) |
| Direct Reductive Amination | A secondary endocyclic nitrogen atom of the di-substituted diazepane attacks a free carbonyl group. royalsocietypublishing.org | 138 royalsocietypublishing.org |
| Carbonyl Insertion (Hypothetical) | A third carbonyl moiety inserts into the N-C-N aminal bridge of an intermediate species. royalsocietypublishing.org | 245 (unassisted), 117 (assisted by a 2-hydroxy group) royalsocietypublishing.org |
This table is illustrative and based on data for a related N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amine system.
The energy landscape of a reaction provides a comprehensive picture of all possible chemical transformations, including the formation of stable products and transient intermediates. nih.govnih.gov Analyzing the energy landscape for diazepane formation can reveal the most favorable reaction conditions and help in optimizing synthetic protocols.
For the formation of tri-substituted DAZA compounds, DFT calculations were used to map out the energy profile of the direct reductive amination pathway. royalsocietypublishing.org This involved identifying the initial nucleophilic attack of the amine nitrogen on the carbonyl carbon, leading to the formation of a hemiaminal intermediate, which is then reduced. royalsocietypublishing.org The calculated barrier height for this entire process was found to be 138 kJ mol-1. royalsocietypublishing.org
Furthermore, the investigation of the hypothetical carbonyl insertion pathway revealed a high activation energy barrier of 245 kJ mol-1. royalsocietypublishing.org However, the presence of a strategically positioned hydroxyl group was found to potentially lower this barrier to 117 kJ mol-1 through hydrogen bond stabilization of the transition state. royalsocietypublishing.org Such insights are crucial for understanding the factors that control the reaction outcome and for designing more efficient synthetic routes.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of molecules like 4-Benzyl-1,4-diazepan-1-amine.
The seven-membered 1,4-diazepane ring is a flexible scaffold that can adopt various conformations, such as chair, boat, and twist-boat forms. nih.govnih.gov The specific conformation adopted can have a significant impact on the biological activity of the molecule. MD simulations can be used to explore the conformational space of the diazepane ring and identify the most stable and populated conformations.
Studies on N,N-disubstituted-1,4-diazepane orexin receptor antagonists have shown that these molecules can exist in a low-energy conformation characterized by a twist-boat ring structure and an intramolecular π-stacking interaction. nih.gov Such conformational preferences, which can be elucidated through a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling, are crucial for understanding how these molecules interact with their biological targets. nih.gov
The dynamic behavior of the diazepane ring can be influenced by the nature and size of the substituents attached to it. MD simulations can help in understanding how the benzyl (B1604629) group and the amine substituent in this compound affect the conformational equilibrium of the diazepane ring.
Root Mean Square Deviation (RMSD) is a key metric used in MD simulations to quantify the conformational stability of a molecule over time. researchgate.netnih.gov When studying the interaction of a ligand like this compound with a biological target, RMSD analysis can provide insights into the stability of the binding pose.
The RMSD of the ligand's heavy atoms is calculated at each time step of the simulation with respect to a reference structure, typically the initial docked pose. A low and stable RMSD value suggests that the ligand remains in a stable conformation within the binding pocket, while large fluctuations in the RMSD may indicate instability or multiple binding modes. rsc.org
Table 2: Illustrative RMSD Data for a Ligand in an MD Simulation.
| Simulation Time (ns) | Ligand RMSD (Å) | Interpretation |
| 0-10 | 0.5 - 1.2 | The ligand is stable in its initial binding pose. |
| 10-20 | 1.2 - 1.5 | Minor fluctuations, indicating some flexibility within the binding site. |
| 20-30 | 1.5 - 2.5 | The ligand is exploring different conformations or shifting its position. |
| 30-40 | > 3.0 | The ligand may be unstable and potentially dissociating from the binding site. |
| 40-50 | 1.0 - 1.4 | The ligand has found a new stable binding mode. |
This table provides a conceptual representation of RMSD data and its interpretation.
Molecular Modeling and Rational Design Principles
Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. researchgate.net In the context of drug discovery, molecular modeling plays a crucial role in the rational design of new therapeutic agents. By understanding the structure-activity relationships of a series of compounds, new molecules with improved potency, selectivity, and pharmacokinetic properties can be designed.
For 1,4-diazepane derivatives, molecular modeling can be used to design new analogs of this compound with enhanced biological activity. This can be achieved through several approaches:
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, molecular docking simulations can be used to predict the binding mode of this compound and to design new derivatives that make more favorable interactions with the target. nih.govopenmedicinalchemistryjournal.com
Ligand-Based Drug Design: In the absence of a target structure, a model can be built based on a set of known active and inactive molecules. chemisgroup.us Techniques like quantitative structure-activity relationship (QSAR) can be used to identify the key structural features that are important for biological activity. This information can then be used to guide the design of new, more potent compounds.
The combination of molecular docking, MD simulations, and QSAR analysis provides a powerful platform for the rational design of novel 1,4-diazepane-based therapeutic agents. nih.gov
Ligand Design Strategies Utilizing the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is recognized in medicinal chemistry as a "privileged structure" due to its versatile utility in drug design, with derivatives showing a wide array of biological activities. jocpr.com This scaffold offers a desirable combination of physicochemical properties, including a semi-rigid seven-membered ring that allows for specific spatial arrangements of substituents, a low number of rotatable bonds, and an intermediate level of lipophilicity. nih.gov Computational and theoretical studies are integral to designing ligands that incorporate this scaffold, enabling researchers to tailor molecules for specific biological targets.
One key strategy is conformational expansion , where a smaller ring system, such as piperidine, is expanded to the 1,4-diazepane scaffold. nih.gov This approach has been successfully used to develop new sigma receptor (σR) ligands. nih.gov Studies have shown that the bulkier diazepane spacer can maintain or even enhance affinity for both σ1 and σ2 receptor subtypes compared to the original piperidine ring. nih.gov For instance, the substitution of a piperidine ring with a 1,4-diazepane moiety in a series of compounds led to enhanced affinity for sigma receptors. nih.gov
Another design strategy involves the late-stage diversification of the 1,4-diazepane core. This allows for the synthesis of a variety of derivatives with different substituents at the 1, 2, and 4-positions. researchgate.net Research on σ1 receptor ligands has indicated that while the configuration at the 2-position does not significantly influence affinity, the nature of substituents at the 1 and 4-positions is critical. researchgate.net For example, a cyclohexylmethyl or a butyl group is often preferred at the 4-position, while a substituted benzyl moiety at the 1-position, as seen in this compound systems, can result in high σ1 affinity. researchgate.net
The 1,4-diazepane moiety has also been strategically designed to interact with specific domains of protein active sites. In the development of Factor Xa (fXa) inhibitors, the 1,4-diazepane group was intended to interact with the S4 aryl-binding domain of the fXa active site, leading to potent inhibitory activity. nih.gov This highlights the scaffold's role as a key building block that can be rationally modified to achieve desired pharmacological profiles. nih.gov
Interactive Table: Ligand Design Strategies for 1,4-Diazepane Derivatives
Predictive Modeling of Chemical Reactivity and Selectivity
Predictive modeling, incorporating techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, is a powerful tool for understanding the chemical reactivity and selectivity of 1,4-diazepane-based systems. nih.govnih.gov These computational methods allow for the early assessment of a molecule's potential interactions and metabolic fate, which is crucial in drug discovery. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. nih.gov For scaffolds related to 1,4-diazepane, such as 1,4-benzodiazepines, QSAR models have been used to predict binding affinity for receptors like the γ-aminobutyric acid A (GABA-A) receptor. nih.gov These models can identify key molecular descriptors—such as specific hydrophobic and polar functions—that are critical for activity, guiding the synthesis of more potent and selective compounds. nih.gov For example, 3D-QSAR analysis performed on dopamine D4 receptor ligands based on morpholine and 1,4-oxazepane scaffolds (structurally related to diazepanes) identified important regions for affinity around the benzene ring systems and the aliphatic amine. researchgate.net
Molecular docking and simulation provide insights into the binding modes of 1,4-diazepane derivatives within a receptor's active site. Molecular dynamics simulations have confirmed strong interactions between a benzofurane-substituted diazepane derivative and the active site of the σ1 receptor. nih.gov The analysis revealed that van der Waals interactions were the primary forces responsible for binding. nih.gov Similarly, theoretical studies on 1,4-benzodiazepine (B1214927) analogues have used calculations of molecular electrostatic potentials to deduce that interactions with three specific cationic receptor sites are required for high-affinity binding. nih.gov These studies can predict how modifications, such as adding a halogen substituent, might enhance receptor interactions by inducing conformational changes. nih.gov These predictive models are essential for rational drug design, allowing scientists to prioritize the synthesis of compounds with the highest probability of success. nih.gov
Interactive Table: Predictive Modeling Applications for Diazepane-Related Scaffolds
V. Applications of the 4 Benzyl 1,4 Diazepan 1 Amine Scaffold in Advanced Synthetic Chemistry
Utilization as a Versatile Intermediate and Building Block in Organic Synthesis
The unique combination of functional groups and the conformational flexibility of the diazepine (B8756704) ring make 4-benzyl-1,4-diazepan-1-amine a valuable starting material for the synthesis of diverse organic compounds. Its utility spans from being a precursor for intricate heterocyclic systems to a scaffold for creating various amine derivatives.
The diazepine nucleus is a privileged scaffold in medicinal chemistry, and this compound serves as a key starting point for the synthesis of more elaborate heterocyclic structures. The reactivity of the primary and secondary amines within the ring allows for a variety of chemical transformations to build fused ring systems or introduce additional complexity. For instance, derivatives of 1,4-diazepine are instrumental in creating fused heterocyclic systems such as triazolo-, oxadiazolo-, and furanobenzodiazepines. The synthesis of these complex structures often involves the strategic manipulation of the diazepine core, which can be accessed from precursors like this compound.
Furthermore, the construction of 1,4-benzodiazepine-5-one derivatives, which have practical applications in drug development, can be achieved through multi-step synthetic routes where a diazepine intermediate is key. These syntheses can involve cascade reactions, including nitrene formation and C-H bond insertion, to construct the desired polycyclic framework. The versatility of the diazepine ring allows for the generation of a wide scope of substrates with moderate to high yields, highlighting its importance as a foundational building block.
The presence of a primary amine in this compound provides a convenient handle for the synthesis of a wide range of amide and alkylated amine derivatives. Amide bond formation is a cornerstone of organic and medicinal chemistry, and this scaffold can be readily coupled with various carboxylic acids and their derivatives to produce a library of N-acylated products. These reactions are often facilitated by standard coupling reagents.
Similarly, the primary amine can undergo alkylation reactions to introduce diverse substituents. For example, reductive amination with aldehydes or ketones is a common strategy to produce N-alkylated derivatives. The synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b] rsc.orgnih.govoxazin-7-yl)acetamides demonstrates the utility of the 1,4-diazepane scaffold in creating complex molecules with potential biological activity nih.gov. In this case, the diazepine nitrogen acts as a nucleophile to form a new carbon-nitrogen bond, leading to the final acetamide derivatives nih.gov. The ability to easily modify the amine functionality makes this compound a valuable platform for generating compound libraries for drug discovery and other applications.
Design and Synthesis of Diazepane-Based Ligands in Coordination Chemistry
The field of coordination chemistry has significantly benefited from the unique structural properties of diazepane-based scaffolds. The pre-organized spatial arrangement of the nitrogen atoms within the seven-membered ring makes them excellent candidates for the development of polydentate ligands capable of forming stable complexes with a variety of metal ions.
The 1,4-diazepane framework can be elaborated to create hexadentate chelators by introducing additional coordinating arms. A common strategy involves the functionalization of both the cyclic and exocyclic amine nitrogens with pendant groups containing donor atoms such as oxygen or nitrogen. For instance, 1,4-diazepane-6-amine (a related diazepane derivative) can be alkylated with three 2-hydroxybenzyl pendant arms to yield hexadentate chelators suitable for coordinating radiometals nih.gov. This approach allows for the creation of a library of polydentate ligands with varying characteristics. The development of such chelators is crucial for applications in medical imaging and therapy. The synthesis of these complex ligands often requires selective functionalization of the different amine positions on the diazepine core rsc.org.
| Ligand Core | Pendant Arms | Resulting Denticity | Potential Metal Ions |
| 1,4-Diazepane | Carboxylic acids, Pyridyl groups, Hydroxybenzyl groups | Up to Hexadentate | Ga(III), Cu(II), Mn(II) |
| 6-Amino-1,4-perhydrodiazepine | Acetate groups, 2-hydroxybenzyl groups | Penta- or Hexadentate | Ga(III), Al(III), Mn(II) |
This table provides examples of how the diazepane scaffold can be modified to create polydentate chelators.
A particularly important application of diazepane-based hexadentate chelators is in the field of nuclear medicine for the chelation of radiometals, with Gallium-68 (⁶⁸Ga) being a prominent example. ⁶⁸Ga is a positron-emitting radionuclide with a short half-life, making it ideal for Positron Emission Tomography (PET) imaging nih.gov. The development of stable ⁶⁸Ga-radiopharmaceuticals relies on bifunctional chelators that can rapidly and stably coordinate the Ga³⁺ ion.
Diazepane-based chelators, such as those derived from 6-amino-1,4-diazepanes with acetate substituents (DATA), have shown promise for this application nih.gov. The design of these chelators aims to provide a coordination environment that is well-suited for the ionic radius and coordination preferences of Ga³⁺. The resulting ⁶⁸Ga complexes must exhibit high in vivo stability to prevent the release of the radiometal, which could lead to non-specific uptake and poor image quality. The versatility of the diazepane scaffold allows for the fine-tuning of the chelator's properties, such as its charge and lipophilicity, to optimize the pharmacokinetic profile of the resulting radiopharmaceutical. Research in this area focuses on developing chelators that can be radiolabeled under mild conditions (room temperature and near-neutral pH) to be compatible with sensitive biomolecules used for targeting.
| Chelator Type | Key Features | Application |
| DOTA-based | Macrocyclic, high stability | ⁶⁸Ga chelation, requires heating |
| HBED-based | Acyclic, rapid room temperature labeling | ⁶⁸Ga chelation |
| DATA-based (Diazepane) | Acyclic, potential for room temperature labeling | ⁶⁸Ga chelation |
This table compares different types of chelators used for Gallium-68 coordination.
Vi. Conclusion and Future Research Directions
Summary of Key Academic Contributions in 4-Benzyl-1,4-diazepan-1-amine Research
Research into this compound and its derivatives has primarily been driven by its potential applications in medicinal chemistry. The diazepine (B8756704) core is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.govjocpr.com Key academic contributions have centered on the synthesis of novel diazepane derivatives and the evaluation of their biological activities.
A notable area of investigation has been the development of factor Xa inhibitors, which are crucial in anticoagulant and antithrombotic therapies. nih.gov In this context, the 1,4-diazepane moiety has been designed to interact with the S4 aryl-binding domain of the factor Xa active site. nih.gov While specific research on this compound is not extensively documented in publicly available literature, the foundational work on related 1,4-diazepane derivatives provides a strong rationale for its investigation as a scaffold for various therapeutic agents. The unique structural and physicochemical properties of diazepine compounds have spurred investigations into their efficacy against a wide array of drug targets beyond their traditional use as central nervous system agents. nih.gov
Emerging Trends in Diazepane Chemistry for Advanced Materials and Catalysis Research
While the primary focus of diazepane chemistry has been in the pharmaceutical arena, emerging trends indicate a growing interest in their application in advanced materials and catalysis. The structural features of the diazepine ring, including its conformational flexibility and the presence of nitrogen atoms capable of coordination, make it an attractive building block for novel materials.
In the field of catalysis, palladium-catalyzed reactions have been instrumental in the synthesis of various benzodiazepine (B76468) and diazepine derivatives. mdpi.com These synthetic advancements not only facilitate the creation of new drug candidates but also open avenues for the use of diazepine-based ligands in catalysis. The nitrogen atoms within the diazepine ring can act as coordination sites for metal catalysts, potentially influencing the stereoselectivity and efficiency of chemical reactions. The development of chiral diazepine-based ligands is a promising area for asymmetric catalysis.
Prospective Directions for Enhanced Synthetic Methodologies
The synthesis of functionalized diazepanes remains a key area of research, with a continuous drive towards more efficient and versatile methodologies. Recent advances have focused on multicomponent reactions (MCRs) and domino processes to construct the diazepine core in a convergent and atom-economical manner. nih.gov The Ugi four-component reaction (Ugi-4CR), for instance, has been employed to accelerate access to diverse benzodiazepine scaffolds. nih.gov
Future synthetic strategies are likely to focus on:
Asymmetric Synthesis: Developing stereoselective methods to access chiral 1,4-diazepane derivatives is crucial for their application as therapeutic agents and chiral ligands.
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions will be a continuing trend.
Diversity-Oriented Synthesis: Creating libraries of structurally diverse diazepane derivatives will be essential for high-throughput screening and the discovery of new biological activities. nih.gov
Novel Cyclization Strategies: Exploring new catalytic systems and reaction pathways, such as palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, can provide access to novel diazepine frameworks. nih.gov
| Synthetic Strategy | Description | Potential Advantages |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product. | High efficiency, atom economy, and rapid generation of molecular diversity. |
| Domino Processes | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. | Increased complexity from simple starting materials in a single operation. |
| Palladium-Catalyzed Cyclizations | Utilization of palladium catalysts to facilitate the formation of the seven-membered diazepine ring. | Mild reaction conditions and functional group tolerance. |
| Asymmetric Synthesis | Methods that produce a specific stereoisomer of a chiral molecule. | Crucial for developing drugs with specific biological targets and minimizing off-target effects. |
Future Interdisciplinary Research Opportunities for the this compound Scaffold
The unique structural and electronic properties of the this compound scaffold present numerous opportunities for interdisciplinary research. Its potential extends beyond medicinal chemistry into materials science, nanotechnology, and supramolecular chemistry.
Medicinal Chemistry: Further exploration of derivatives as inhibitors for a wider range of enzymes and receptors is warranted. nih.gov The scaffold's peptidomimetic potential could be leveraged to target protein-protein interactions. nih.gov
Materials Science: The incorporation of the diazepine moiety into polymers could lead to the development of novel materials with interesting thermal, optical, or mechanical properties. The nitrogen atoms could also serve as binding sites for creating functional materials like sensors or metal-organic frameworks (MOFs).
Catalysis: The development of chiral diazepine-based ligands for asymmetric catalysis remains a promising avenue. These ligands could find applications in the synthesis of pharmaceuticals and fine chemicals.
Supramolecular Chemistry: The ability of the diazepine ring to participate in non-covalent interactions, such as hydrogen bonding and π-stacking (with the benzyl (B1604629) group), makes it a candidate for the design of self-assembling systems and molecular receptors.
Q & A
Basic: What are the standard synthetic routes and characterization methods for 4-benzyl-1,4-diazepan-1-amine?
Answer:
Synthesis typically involves multi-step organic reactions, such as N-acylation of precursor amines followed by cyclization to form the diazepane ring. For example, benzyl-protected intermediates are common to prevent undesired side reactions during ring closure . Characterization relies on:
- Spectroscopy : ¹H/¹³C-NMR for structural confirmation (e.g., verifying benzyl group integration and diazepane ring protons) .
- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- Chromatography : Reverse-phase HPLC (RP-HPLC) for purity assessment (>98% purity threshold for research use) .
Basic: How is the purity of this compound validated in research settings?
Answer:
Purity validation combines:
- RP-HPLC : Retention time matching against reference standards and peak area quantification .
- Elemental analysis : Confirming C/H/N composition within ±0.3% of theoretical values .
- UV-Vis spectroscopy : Monitoring absorbance maxima (e.g., ~249–296 nm for related benzyl-diazepane analogs) .
Advanced: How can researchers address discrepancies in cytotoxicity data across different assay models (e.g., Daphnia magna vs. mammalian cell lines)?
Answer:
Contradictions in cytotoxicity results often arise from:
- Model-specific sensitivity : Daphnia magna assays ( ) prioritize acute toxicity, while mammalian models assess chronic effects.
- Solubility and bioavailability : Use standardized solvents (e.g., DMSO at <0.1% v/v) and confirm compound stability in assay media .
- Statistical validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare dose-response curves across models .
Advanced: What strategies optimize the structure-activity relationship (SAR) of this compound derivatives for CNS-targeted applications?
Answer:
SAR optimization involves:
- Substituent modulation : Introducing electron-withdrawing groups (e.g., halogens) on the benzyl ring to enhance blood-brain barrier (BBB) penetration .
- Computational modeling : Molecular docking (e.g., with serotonin or dopamine receptors) to predict binding affinities .
- In vivo validation : Pharmacokinetic studies in rodent models to assess brain-plasma ratio and metabolite profiling .
Advanced: How can researchers resolve spectral data contradictions (e.g., NMR shifts) during structural elucidation?
Answer:
Conflicting spectral data require:
- Multi-technique cross-validation : Compare NMR, IR, and MS data with reference libraries (e.g., NIST Chemistry WebBook) .
- Dynamic NMR experiments : Variable-temperature ¹H-NMR to detect conformational equilibria affecting peak splitting .
- Isotopic labeling : ¹³C-enriched analogs to confirm carbon connectivity in complex spectra .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of aerosols .
- Emergency procedures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Advanced: How do researchers validate the absence of opioid-receptor cross-reactivity in this compound analogs?
Answer:
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-naloxone) to assess affinity for μ-/κ-opioid receptors .
- Functional assays : Measure cAMP inhibition in CHO-K1 cells expressing opioid receptors to rule out agonism/antagonism .
- In silico screening : Pharmacophore modeling to exclude structural motifs associated with opioid activity .
Advanced: What methodologies are used to assess metabolic stability of this compound in hepatic microsomes?
Answer:
- In vitro incubation : Compound exposure to liver microsomes (human/rodent) with NADPH cofactor, followed by LC-MS/MS quantification of parent compound depletion .
- Metabolite identification : High-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Enzyme inhibition studies : CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
